(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone
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Overview
Description
(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of piperazine, piperidine, and pyridine rings, along with a benzhydryl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.
Pyridine Derivative Preparation: Separately, 3-chloro-5-(trifluoromethyl)-2-pyridine is synthesized through halogenation and trifluoromethylation reactions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine derivative under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the interaction of piperazine and piperidine derivatives with biological systems.
Medicine:
Pharmacological Research: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzhydryl group may enhance its binding affinity to these targets, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The compound’s effects are mediated through modulation of signaling pathways, potentially altering neurotransmitter release or enzyme activity.
Comparison with Similar Compounds
(4-Benzhydrylpiperazino){1-[3-chloro-2-pyridinyl]-4-piperidinyl}methanone: Lacks the trifluoromethyl group, which may affect its pharmacokinetic properties.
(4-Benzhydrylpiperazino){1-[3-trifluoromethyl-2-pyridinyl]-4-piperidinyl}methanone: Lacks the chloro group, potentially altering its reactivity and binding properties.
Uniqueness: The presence of both the chloro and trifluoromethyl groups in (4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications, particularly in medicinal chemistry where such modifications can significantly impact the compound’s efficacy and safety profile.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClF3N4O/c30-25-19-24(29(31,32)33)20-34-27(25)36-13-11-23(12-14-36)28(38)37-17-15-35(16-18-37)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,23,26H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPTZROAKUKJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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